Cas no 922600-75-7 (N-butyl-4-4-(4,7-dimethyl-1,3-benzothiazol-2-yl)piperazine-1-carbonyl-N-methylbenzene-1-sulfonamide)

N-butyl-4-4-(4,7-dimethyl-1,3-benzothiazol-2-yl)piperazine-1-carbonyl-N-methylbenzene-1-sulfonamide structure
922600-75-7 structure
Product Name:N-butyl-4-4-(4,7-dimethyl-1,3-benzothiazol-2-yl)piperazine-1-carbonyl-N-methylbenzene-1-sulfonamide
CAS No:922600-75-7
MF:C25H32N4O3S2
MW:500.6765832901
CID:5497175
Update Time:2025-07-21

N-butyl-4-4-(4,7-dimethyl-1,3-benzothiazol-2-yl)piperazine-1-carbonyl-N-methylbenzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • N-butyl-4-[4-(4,7-dimethyl-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]-N-methylbenzenesulfonamide
    • N-butyl-4-4-(4,7-dimethyl-1,3-benzothiazol-2-yl)piperazine-1-carbonyl-N-methylbenzene-1-sulfonamide
    • Inchi: 1S/C25H32N4O3S2/c1-5-6-13-27(4)34(31,32)21-11-9-20(10-12-21)24(30)28-14-16-29(17-15-28)25-26-22-18(2)7-8-19(3)23(22)33-25/h7-12H,5-6,13-17H2,1-4H3
    • InChI Key: FBWSJBPCNFRZNX-UHFFFAOYSA-N
    • SMILES: C1(S(N(CCCC)C)(=O)=O)=CC=C(C(N2CCN(C3=NC4=C(C)C=CC(C)=C4S3)CC2)=O)C=C1

N-butyl-4-4-(4,7-dimethyl-1,3-benzothiazol-2-yl)piperazine-1-carbonyl-N-methylbenzene-1-sulfonamide Pricemore >>

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Additional information on N-butyl-4-4-(4,7-dimethyl-1,3-benzothiazol-2-yl)piperazine-1-carbonyl-N-methylbenzene-1-sulfonamide

Professional Introduction to N-butyl-4-4-(4,7-dimethyl-1,3-benzothiazol-2-yl)piperazine-1-carbonyl-N-methylbenzene-1-sulfonamide and CAS No 922600-75-7

N-butyl-4-4-(4,7-dimethyl-1,3-benzothiazol-2-yl)piperazine-1-carbonyl-N-methylbenzene-1-sulfonamide is a sophisticated compound with significant implications in the field of pharmaceutical chemistry. This compound, identified by the CAS number 922600-75-7, has garnered attention due to its unique structural properties and potential applications in drug development. The molecular structure of this compound incorporates several key functional groups that contribute to its chemical reactivity and biological activity.

The core of the compound's name, N-butyl-4-4-(4,7-dimethyl-1,3-benzothiazol-2-yl)piperazine-1-carbonyl-N-methylbenzene-1-sulfonamide, highlights its complex architecture. The presence of a piperazine ring is particularly noteworthy, as piperazines are known for their role in various pharmacological applications. Specifically, the piperazine moiety can interact with biological targets in ways that modulate physiological processes. This makes the compound a promising candidate for further investigation in medicinal chemistry.

In recent years, there has been a growing interest in the development of novel compounds that can interact with biological systems in innovative ways. The benzothiazole moiety, another significant component of this compound, is well-documented for its biological activity. Benzothiazoles have been extensively studied for their potential as antimicrobial, antifungal, and anti-inflammatory agents. The incorporation of a 4,7-dimethyl substituent into the benzothiazole ring enhances its electronic properties, potentially leading to increased binding affinity to biological targets.

The carbonyl group and the N-methyl substituent further contribute to the compound's complexity and functionality. These groups can participate in hydrogen bonding interactions, which are crucial for the compound's binding affinity to biological receptors. Additionally, the N-methylbenzene-1-sulfonamide moiety introduces a sulfonamide group, which is known for its ability to enhance solubility and bioavailability. These features make the compound an attractive candidate for drug development.

Recent studies have demonstrated the importance of structural diversity in drug discovery. Compounds with complex architectures often exhibit unique pharmacological profiles that can lead to the development of more effective therapeutics. N-butyl-4-4-(4,7-dimethyl-1,3-benzothiazol-2-yl)piperazine-1-carbonyl-N-methylbenzene-1-sulfonamide exemplifies this principle by combining multiple functional groups into a single molecular entity.

The synthesis of this compound involves multiple steps, each requiring careful optimization to ensure high yield and purity. Advanced synthetic techniques are employed to construct the complex framework of the molecule. These techniques include multi-step organic synthesis, catalytic transformations, and purification methods such as column chromatography. The successful synthesis of this compound underscores the expertise required in pharmaceutical chemistry.

Once synthesized, the compound undergoes rigorous testing to evaluate its pharmacological properties. This includes in vitro assays to assess its interaction with biological targets such as enzymes and receptors. Additionally, preclinical studies are conducted to evaluate its safety and efficacy in animal models. These studies provide valuable insights into the potential therapeutic applications of the compound.

The results from these studies have been promising, indicating that N-butyl-4-4-(4,7-dimethyl-1,3-benzothiazol-2-yl)piperazine-1-carbonyl-N-methylbenzene-1-sulfonamide may have applications in treating various diseases. For instance, its interaction with specific biological targets suggests potential use in neurological disorders or inflammatory conditions. Further research is needed to fully elucidate its therapeutic potential and to develop it into a viable drug candidate.

The development of new drugs is a complex process that requires collaboration between chemists, biologists, and clinicians. Each stage of drug development builds upon previous findings to create a comprehensive understanding of the compound's properties and potential applications. N-butyl-4-4-(4,7-dimethyl-1,3-benzothiazol-2-yl)piperazine-1-carbonyl-N-methylbenzene-1-sulfonamide represents an important step forward in this process.

In conclusion, N-butyl-4-(4-(4,7-dimethyl-1,3-benzothiazol-2-yl)piperazine-1)-carbonyl-N-methylN-methylNbromoNbromobenzene-Nsulfonamide (CAS No: 922600-75-7) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structure and functional groups make it an attractive candidate for further investigation into drug development. As research continues to uncover new applications for this compound، it is likely to play an increasingly important role in advancing therapeutic treatments.

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